molecular formula C24H16BrCl2N3O4 B12035899 4-Bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate CAS No. 477732-42-6

4-Bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate

Cat. No.: B12035899
CAS No.: 477732-42-6
M. Wt: 561.2 g/mol
InChI Key: ATZMYHHXTZKZFC-LAVRSZNUSA-N
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Description

4-Bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate is a complex organic compound that features a bromine atom, dichlorophenyl group, and a cinnamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2,3-dichloroaniline with an appropriate oxoacetyl compound under acidic conditions to form the hydrazone.

    Bromination: The hydrazone intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Cinnamate coupling: The final step involves coupling the brominated hydrazone with cinnamic acid or its derivatives under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cinnamate moieties.

    Reduction: Reduction reactions can target the hydrazone and oxoacetyl groups.

    Substitution: The bromine atom and dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include quinones and carboxylic acids.

    Reduction: Products may include amines and alcohols.

    Substitution: Products vary depending on the nucleophile used, potentially forming new aromatic or aliphatic compounds.

Scientific Research Applications

4-Bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation and the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • **4-Bromo-2-((2,5-dichlorophenyl)imino)methyl)phenol
  • **4-Bromo-2-((2,4-dichlorophenyl)imino)methyl)phenol
  • **4-Bromo-2-((3,5-dichlorophenyl)imino)methyl)phenol

Uniqueness

4-Bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

CAS No.

477732-42-6

Molecular Formula

C24H16BrCl2N3O4

Molecular Weight

561.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H16BrCl2N3O4/c25-17-10-11-20(34-21(31)12-9-15-5-2-1-3-6-15)16(13-17)14-28-30-24(33)23(32)29-19-8-4-7-18(26)22(19)27/h1-14H,(H,29,32)(H,30,33)/b12-9+,28-14+

InChI Key

ATZMYHHXTZKZFC-LAVRSZNUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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